Yardenone A

Description

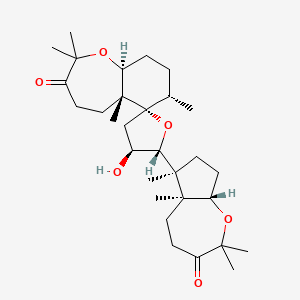

Yardenone A is a cytotoxic triterpene isolated from the marine sponge Axinella cf. bidderi collected near Socotra Island in the Indian Ocean . Structurally, it belongs to the polyepoxysqualene-derived triterpenoid family, characterized by multiple epoxide groups and a complex cyclic framework. Its absolute stereochemistry was confirmed via advanced Mosher analysis and ROESY spectroscopy .

Properties

Molecular Formula |

C30H48O6 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(4'S,5'R,5aR,6S,7S,9aS)-5'-[(5aS,6S,8aS)-2,2,5a,6-tetramethyl-3-oxo-5,7,8,8a-tetrahydro-4H-cyclopenta[b]oxepin-6-yl]-4'-hydroxy-2,2,5a,7-tetramethylspiro[4,5,7,8,9,9a-hexahydrobenzo[b]oxepine-6,2'-oxolane]-3-one |

InChI |

InChI=1S/C30H48O6/c1-18-9-10-22-28(7,15-12-21(33)25(2,3)34-22)30(18)17-19(31)24(36-30)29(8)16-13-23-27(29,6)14-11-20(32)26(4,5)35-23/h18-19,22-24,31H,9-17H2,1-8H3/t18-,19-,22-,23-,24-,27+,28+,29+,30-/m0/s1 |

InChI Key |

TXZQYJVCWLFJOA-ZXIRBURDSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@]([C@]13C[C@@H]([C@H](O3)[C@]4(CC[C@H]5[C@]4(CCC(=O)C(O5)(C)C)C)C)O)(CCC(=O)C(O2)(C)C)C |

Canonical SMILES |

CC1CCC2C(C13CC(C(O3)C4(CCC5C4(CCC(=O)C(O5)(C)C)C)C)O)(CCC(=O)C(O2)(C)C)C |

Synonyms |

yardenone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Yardenone B and Sodwanone A

- Yardenone B: Co-isolated with Yardenone A from Axinella cf. bidderi, Yardenone B shares a similar triterpenoid backbone but differs in epoxide positioning and stereochemistry.

- Sodwanone A: Another triterpene from the Axinella genus, Sodwanone A was initially investigated for HIF-1α inhibition but later found to exert cytotoxicity independent of hypoxia-inducible factor (HIF) pathways. Unlike this compound, Sodwanone A showed broad-spectrum cytotoxicity across multiple prostate cancer cell lines (e.g., PC3, DU145) but lacked specificity for hypoxic conditions .

Functional Analogues: Yardenone 2 and Sodwanone V

- Yardenone 2: A distinct compound from the same sponge genus, Yardenone 2 (referred to as "Yard. 2" in studies) inhibits HIF-1α by destabilizing its protein stability and reducing nuclear translocation. It selectively alters HIF-1 target genes (e.g., BNIP3, CA9) and inhibits proliferation in aggressive PC3 prostate cancer cells under hypoxia (1% O2) . Compared to this compound, Yardenone 2 operates through HIF-1α-mediated mechanisms rather than direct cytotoxicity.

- Sodwanone V: This compound inhibits hypoxia-induced HIF-1 activation in breast (T47D) and prostate (PC3) cancer cells with IC50 values of 15 µM.

Comparison with Docetaxel (DTX)

Key differences include:

- Mechanism: Yardenone 2 directly destabilizes HIF-1α, subtly affecting microtubules, whereas Docetaxel primarily disrupts microtubule depolymerization, leading to mitotic catastrophe .

- Hypoxia Efficacy: Yardenone 2 maintains potency under hypoxia, while Docetaxel’s efficacy diminishes in low-oxygen environments .

- Cellular Effects: Yardenone 2 induces tubulin condensation without nuclear entrapment, whereas Docetaxel triggers severe mitotic errors and apoptosis .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Table 2: Mechanistic Differences Between Yardenone 2 and Docetaxel

| Parameter | Yardenone 2 | Docetaxel |

|---|---|---|

| Primary Target | HIF-1α protein stability | Microtubule depolymerization |

| Hypoxia Efficacy | Retains activity | Reduced efficacy |

| Microtubule Effects | Mild tubulin condensation | Severe mitotic catastrophe |

| Gene Regulation | Alters 1,455 hypoxia-related genes | No direct HIF-1α regulation |

| Therapeutic Window | Potential for hypoxic tumor targeting | Limited by hypoxia resistance |

Key Research Findings

- This compound vs. Sodwanones: While this compound and Sodwanones share a triterpenoid backbone, their mechanisms diverge. Sodwanones (e.g., Sodwanone A, V) broadly inhibit HIF-1α but lack hypoxia specificity, whereas this compound’s cytotoxicity is context-dependent .

- Yardenone 2’s Dual Role: Unlike this compound, Yardenone 2 combines HIF-1α inhibition with microtubule modulation, offering a dual mechanism absent in both Sodwanones and Docetaxel .

- Clinical Potential: this compound’s NSCLC activity and Yardenone 2’s hypoxia specificity highlight the therapeutic promise of Axinella-derived triterpenes, though scalability and in vivo validation remain challenges .

Q & A

Q. What are the established methods for synthesizing Yardenone A, and how can researchers optimize purity and yield?

Methodological Answer: Synthesis protocols for this compound should prioritize controlled reaction conditions (e.g., temperature, solvent selection, and catalyst ratios) to enhance reproducibility. Researchers should employ techniques like HPLC or NMR for purity validation and conduct fractional crystallization to improve yield. Experimental designs must include control groups and triplicate trials to assess variability .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer: Structural validation requires a combination of mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for functional group analysis, and infrared (IR) spectroscopy for bond vibration profiling. Cross-referencing with published spectral databases ensures accuracy. Researchers should document retention times in HPLC against certified reference standards .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., kinase activity assays) are common starting points. Researchers must standardize cell lines, control for solvent interference (e.g., DMSO), and use dose-response curves to quantify IC50 values. Replicates and blinded data analysis minimize bias .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

Methodological Answer: Contradictions may arise from differences in experimental models (e.g., cell types vs. animal studies). Researchers should conduct comparative studies using identical parameters (e.g., concentration, exposure time) and apply statistical meta-analysis to identify confounding variables. Pathway-specific inhibitors or CRISPR knockouts can isolate target interactions .

Q. What strategies improve the stability of this compound in long-term pharmacological studies?

Methodological Answer: Stability testing under varied pH, temperature, and light conditions identifies degradation pathways. Formulation strategies like encapsulation (e.g., liposomes) or co-solvent systems enhance shelf life. Accelerated stability studies using Arrhenius equations predict long-term behavior, while LC-MS monitors degradation products .

Q. How can computational modeling predict this compound’s interaction with non-canonical biological targets?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories assess binding affinities to off-target proteins. Researchers should validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-disciplinary collaboration with bioinformatics teams ensures robust model parameterization .

Q. What experimental designs address variability in this compound’s pharmacokinetic profiles across species?

Methodological Answer: Allometric scaling adjusts for metabolic rate differences between species. Radiolabeled this compound (e.g., ^14C tracing) tracks absorption, distribution, and excretion in vivo. Compartmental pharmacokinetic models (e.g., non-linear mixed-effects modeling) quantify interspecies variability .

Data Analysis and Contradiction Management

Q. How should researchers statistically reconcile discrepancies in this compound’s dose-response data across studies?

Methodological Answer: Apply Bayesian hierarchical models to account for study-specific variances (e.g., lab protocols, instrumentation). Sensitivity analysis identifies outlier datasets, while funnel plots detect publication bias. Replication studies with harmonized protocols (e.g., SOPs from ) reduce methodological heterogeneity .

Q. What criteria determine the exclusion of anomalous data points in this compound experiments?

Q. How can researchers ensure reproducibility in this compound studies when sharing protocols?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo and providing detailed metadata. Publish step-by-step protocols on platforms like Protocols.io , including equipment calibration records and batch numbers for reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.